
N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide, also known as DIFMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIFMA is a small-molecule inhibitor that is designed to target certain proteins and enzymes involved in various diseases, including cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide involves its ability to inhibit the activity of certain proteins and enzymes involved in various diseases. Specifically, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide inhibits the activity of protein kinase CK2, COX-2, 5-LOX, GSK-3β, and MAO. By inhibiting these enzymes, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide is able to reduce cancer cell proliferation and survival, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to have a range of biochemical and physiological effects in various disease models. In cancer models, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation models, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to reduce inflammation and associated symptoms such as pain and swelling. In neurodegeneration models, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to protect against neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide for lab experiments is its specificity for certain proteins and enzymes involved in various diseases. This specificity allows for more targeted and effective treatment of these diseases. Additionally, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to have low toxicity and is well-tolerated in animal models.
However, one limitation of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide treatment.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide. One potential area of focus is the development of more effective formulations of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide that improve its solubility and bioavailability. Additionally, more research is needed to fully understand the potential therapeutic applications of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide in various diseases, including cancer, inflammation, and neurodegeneration. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide involves a multi-step process that begins with the reaction of 2-methyl-1H-indole-3-carboxylic acid with thionyl chloride to form 2-methyl-1H-indole-3-carbonyl chloride. This intermediate is then reacted with 2,4-difluoroaniline to form N-(2,4-difluorophenyl)-2-methyl-1H-indole-3-carboxamide. Finally, this compound is reacted with sodium sulfide to form the desired product, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit the growth of cancer cells by targeting certain proteins and enzymes involved in cancer cell proliferation and survival. Specifically, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in promoting cancer cell survival and resistance to chemotherapy.
In addition to cancer, N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has also been studied for its potential applications in inflammation and neurodegeneration. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a reduction in inflammation and associated symptoms.
Similarly, neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the loss of neurons in the brain. N-(2,4-difluorophenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide has been shown to protect against neuronal damage and death by inhibiting the activity of certain enzymes involved in neurodegeneration, such as glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase (MAO).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-10-17(12-4-2-3-5-14(12)20-10)23-9-16(22)21-15-7-6-11(18)8-13(15)19/h2-8,20H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHYORUQHHORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)
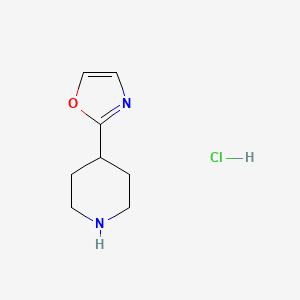
![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)


![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)
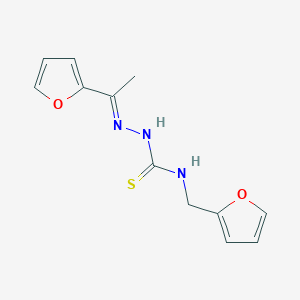
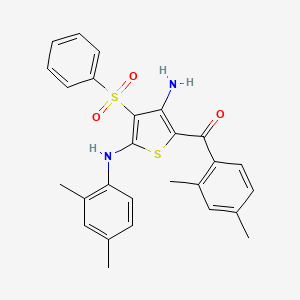
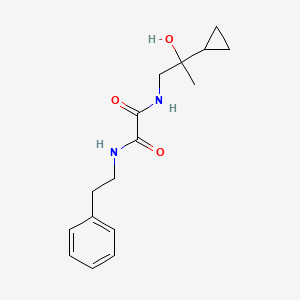
![(3,4-Dimethylphenyl)(8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2978459.png)
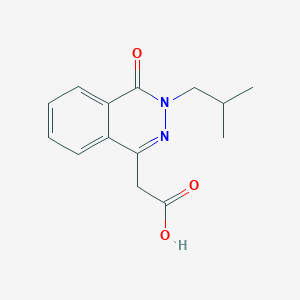
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)